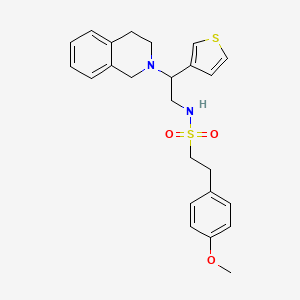

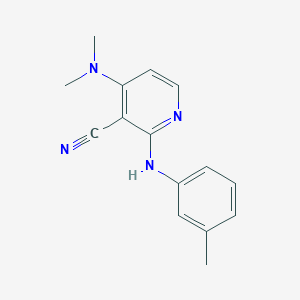

![molecular formula C17H21N3O B2827733 (3r,5r,7r)-adamantan-1-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1448030-31-6](/img/structure/B2827733.png)

(3r,5r,7r)-adamantan-1-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3r,5r,7r)-adamantan-1-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Adamantane derivatives exhibit remarkable properties in medicinal chemistry. Researchers have explored their potential as drug candidates due to their structural rigidity, which enhances binding affinity and selectivity. Specifically, “6-(adamantane-1-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine” could serve as a scaffold for designing novel antiviral, anticancer, or anti-inflammatory agents. Its unique arrangement allows for targeted interactions with biological receptors, making it an exciting avenue for drug development .

Anticancer Activity

In recent studies, thiazolopyrimidine derivatives (including our compound of interest) demonstrated excellent anticancer activity against human cancer cell lines. These derivatives induced apoptosis by inhibiting cyclin-dependent kinase (CDK) enzymes. Their potential as cancer therapeutics warrants further investigation .

Catalyst Development

The robust adamantane core lends itself to catalyst design. Researchers have explored modified adamantane derivatives as ligands for transition metal complexes. These complexes can catalyze various reactions, including asymmetric transformations, cross-coupling, and C–H activation. Our compound’s unique structure may contribute to the development of efficient and selective catalysts .

Nanomaterials

Adamantane-based nanomaterials have gained attention due to their stability and tunable properties. By functionalizing the pyrrolo[3,4-d]pyrimidine moiety, scientists can create nanostructures with applications in drug delivery, imaging, and sensors. The rigid adamantane framework ensures robust materials that withstand harsh conditions .

Selective C–H Functionalization

The strong C–H bonds within adamantane derivatives pose a challenge for functionalization. However, recent advances in radical-based reactions have enabled direct conversion of adamantane C–H bonds to C–C bonds. Researchers have explored alkenes, alkynes, arenes, and carbonyl groups as functional groups incorporated into the adamantane scaffold. Understanding these reactions can inform C–H functionalization strategies for other substrates as well .

Synthetic Strategies

Efficient synthesis of 1,2-disubstituted adamantane derivatives remains a topic of interest. Researchers have achieved this through total synthesis or ring expansion/contraction reactions of corresponding adamantane homologues. These synthetic pathways contribute to the availability of diverse adamantane-based compounds for further exploration .

Wirkmechanismus

Target of Action

Pyrimidines, including pyrrolopyrimidines, are known to have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Mode of Action

Pyrrolopyrimidines are key structural fragments of antiviral agents . They are involved in the Dimroth rearrangement, a process that involves the relocation of heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .

Biochemical Pathways

Pyrrolopyrimidines are known to be involved in various biochemical pathways due to their wide range of pharmacological effects .

Pharmacokinetics

It’s worth noting that the adamantane carboxylic acid (aca) ester prodrug has been shown to enhance the oral bioavailability of the hydrophilic glutamate analog tp0178894 . This suggests that the adamantane-1-carbonyl group in the compound could potentially enhance its bioavailability.

Result of Action

Pyrrolopyrimidines are known to have a range of pharmacological effects, suggesting that they could have multiple molecular and cellular effects .

Eigenschaften

IUPAC Name |

1-adamantyl(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O/c21-16(20-8-14-7-18-10-19-15(14)9-20)17-4-11-1-12(5-17)3-13(2-11)6-17/h7,10-13H,1-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBWKTGUQHQVMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)N4CC5=CN=CN=C5C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(adamantane-1-carbonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(1-Methylpyrazol-4-yl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2827650.png)

![(E)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbohydrazide](/img/structure/B2827653.png)

![N-(4-bromophenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2827658.png)

![3-[(2S,4S,6R)-6-[[(2R,3R,4R,5S,6S)-3,5-Dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B2827659.png)

![N-(3-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2827662.png)

![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B2827664.png)

![4-(morpholin-4-yl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2827668.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2827672.png)